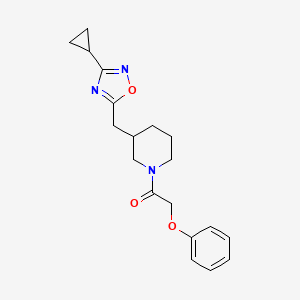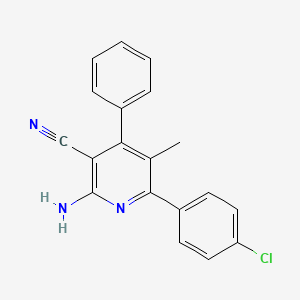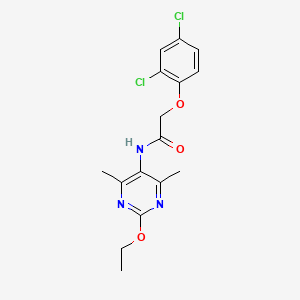
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a cyclopropyl group, an oxadiazole ring, a piperidine moiety, and a phenoxyethanone fragment. While the papers provided do not directly discuss this compound, they offer insights into the reactivity of related structures and can help infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves the use of cyclopropanone equivalents, as described in the papers. For instance, 1-piperidino-1-trimethylsilyloxycyclopropane, a cyclopropanone equivalent, can be prepared from the piperidide of 3-chloropropionic acid and can react with various nucleophiles . This suggests that a similar approach could be used to introduce the piperidine and cyclopropyl groups into the target molecule. Additionally, the synthesis of oxadiazole derivatives is well-documented, and the papers mention the formation of oxadiazole rings in related compounds .
Molecular Structure Analysis
The molecular structure of compounds with oxadiazole and piperazine rings has been studied using single-crystal X-ray diffraction, which confirms the structures and provides insights into the conformation of the rings . Although the target compound contains a piperidine ring instead of a piperazine, similar structural analysis techniques could be applied to determine its conformation and overall molecular geometry.
Chemical Reactions Analysis
The reactivity of cyclopropane derivatives with nucleophiles is a key aspect of their chemistry. The papers describe how cyclopropanone equivalents can be used to form various heterocyclic compounds, including pyrroles and pyrrolizidines . The target compound's cyclopropyl group may similarly undergo reactions with nucleophiles, potentially allowing for the introduction of additional functional groups or the formation of more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the behavior of structurally similar compounds. For example, the presence of the oxadiazole ring in the molecule suggests potential sites for electrophilic and nucleophilic reactions, as indicated by DFT calculations . The intermolecular hydrogen bonds observed in related structures could also influence the compound's solubility and crystal packing . The reactivity of cyclopropane derivatives with various heteronucleophiles, as well as the influence of reaction conditions on product formation, provides additional clues to the compound's chemical behavior .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity
Compounds with 1,3,4-oxadiazole and piperidine moieties, similar to the one , have been synthesized and evaluated for their antimicrobial activities. For instance, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring have shown strong antimicrobial activity, highlighting the potential of these structures in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been explored, with some derivatives showing promising anticancer activities. This indicates the potential use of such compounds in cancer therapy research, where modifications to the core structure could lead to effective anticancer agents (Rehman et al., 2018).
Chemical Synthesis and Reactivity
Cyclopropanone Equivalents
Research on cyclopropanone equivalents from 3-chloropropionic acid, involving piperidino and silyloxycyclopropane, describes their synthesis and reactivity. These compounds' reactions with various nucleophiles have been detailed, showcasing the versatility of cyclopropyl and piperidinyl groups in synthetic organic chemistry (Wasserman & Dion, 1982; 1989).
Drug Discovery and COX Inhibition
The development of anti-inflammatory compounds by targeting cyclooxygenases (COX) has been explored, with benzimidazole piperidine and phenoxy pyridine derivatives showing efficacy and safety profiles. This research highlights the ongoing efforts to discover new therapeutic agents with improved profiles for inflammatory diseases, utilizing structures that may share similarity with the compound of interest (Burayk, Oh‐hashi, & Kandeel, 2022).
Propriétés
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(13-24-16-6-2-1-3-7-16)22-10-4-5-14(12-22)11-17-20-19(21-25-17)15-8-9-15/h1-3,6-7,14-15H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXLYYRVFIDWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![1-[2-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2545459.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)
![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)
![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)


![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)